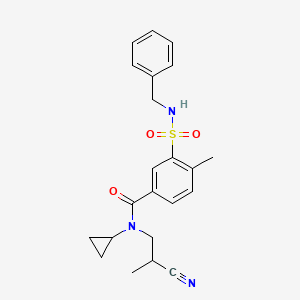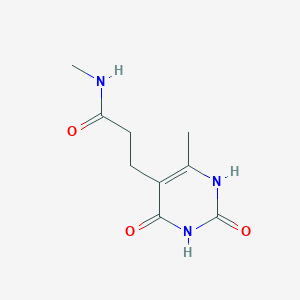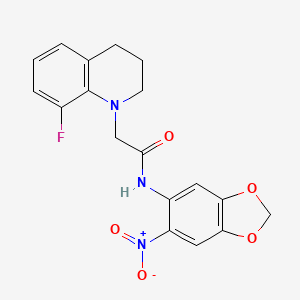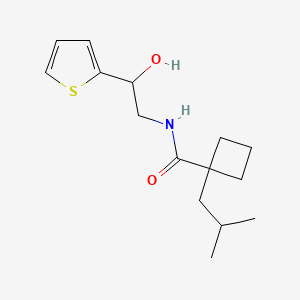
3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide, also known as BSCMCB, is a synthetic compound that has been widely used in scientific research. It belongs to the family of sulfonamide compounds, which have been extensively studied for their biological activities. BSCMCB has shown promising results in various research areas, including cancer treatment, neuroscience, and infectious diseases. In
作用機序
The exact mechanism of action of 3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as carbonic anhydrase and topoisomerase. 3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and physiological effects:
3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Additionally, 3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide has been shown to have antibacterial and antifungal activities by inhibiting the growth of certain microorganisms.
実験室実験の利点と制限
3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide has several advantages for lab experiments. It is a synthetic compound, which allows for easy reproducibility and modification of its chemical structure. 3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide has also been shown to have low toxicity in vitro, making it a safe compound for lab experiments. However, the limitations of 3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide include its limited solubility in water, which may affect its bioavailability in vivo. Additionally, the exact mechanism of action of 3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide is not fully understood, which may hinder its clinical development.
将来の方向性
For the study of 3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide include the development of analogs, further studies to understand its clinical applications, and its potential use in other research areas.
合成法
The synthesis of 3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide involves several steps, including the reaction of 3-nitrobenzyl alcohol with thiourea, followed by the reduction of the resulting nitrothiophenol with sodium borohydride. The obtained product is then reacted with 2-bromo-N-cyclopropyl-4-methylbenzamide in the presence of potassium carbonate and copper powder. The final step involves the reaction of the resulting intermediate with 2-cyanopropyl bromide in the presence of cesium carbonate.
科学的研究の応用
3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide has been extensively used in scientific research due to its diverse biological activities. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. 3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide has also been studied for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide has been shown to have antibacterial and antifungal activities, making it a potential candidate for the treatment of infectious diseases.
特性
IUPAC Name |
3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-16(13-23)15-25(20-10-11-20)22(26)19-9-8-17(2)21(12-19)29(27,28)24-14-18-6-4-3-5-7-18/h3-9,12,16,20,24H,10-11,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUDROFGNDQBSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(CC(C)C#N)C2CC2)S(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,2-benzoxazol-3-yl)-N-[(3-chloro-4-fluorophenyl)methyl]acetamide](/img/structure/B7681636.png)

![4-[2-[1-(3-Propyl-1,2,4-oxadiazol-5-yl)ethyl]tetrazol-5-yl]benzamide](/img/structure/B7681645.png)


![1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone](/img/structure/B7681663.png)
![N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide](/img/structure/B7681671.png)
![[4-(Adamantane-1-carbonyl)piperazin-1-yl]-(2-butyl-4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B7681675.png)
![Ethyl 5-[(2-bromo-3-methylphenyl)sulfonylamino]pyridine-2-carboxylate](/img/structure/B7681687.png)
![4-acetyl-3,5-dimethyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7681689.png)
![Propan-2-yl 3-[[4-[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]piperazine-1-carbonyl]amino]propanoate](/img/structure/B7681695.png)
![[2-[3-(Furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 5-chloro-2-hydroxybenzoate](/img/structure/B7681703.png)
![Methyl 4-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzoate](/img/structure/B7681711.png)
